2-[5-(3-Chlorophenoxy)pentylamino]ethanol
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Overview
Description
2-[5-(3-Chlorophenoxy)pentylamino]ethanol is a chemical compound with the molecular formula C13H20ClNO2 It is known for its unique structure, which includes a chlorophenoxy group attached to a pentylamino chain, ending with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chlorophenoxy)pentylamino]ethanol typically involves the reaction of 3-chlorophenol with 1-bromopentane to form 3-chlorophenoxypentane. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chlorophenoxy)pentylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-[5-(3-Chlorophenoxy)pentylamino]acetaldehyde or 2-[5-(3-Chlorophenoxy)pentylamino]acetic acid.
Reduction: Formation of 2-[5-(3-Chlorophenoxy)pentylamino]ethane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[5-(3-Chlorophenoxy)pentylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(3-Chlorophenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the ethanol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Chlorophenoxy)pentylamino]ethanol
- 2-[5-(2-Chlorophenoxy)pentylamino]ethanol
- 2-[5-(3-Bromophenoxy)pentylamino]ethanol
Uniqueness
2-[5-(3-Chlorophenoxy)pentylamino]ethanol is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological behaviors.
Properties
IUPAC Name |
2-[5-(3-chlorophenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-12-5-4-6-13(11-12)17-10-3-1-2-7-15-8-9-16/h4-6,11,15-16H,1-3,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNIUBNVTKVGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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